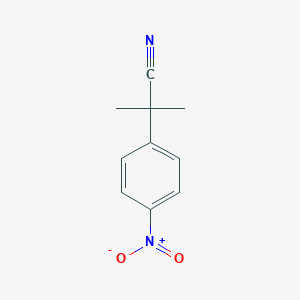

2-Methyl-2-(4-nitrophenyl)propanenitrile

概要

説明

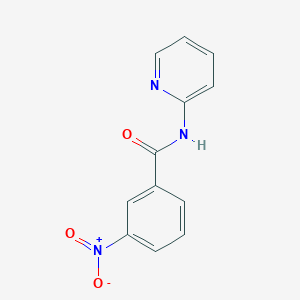

“2-Methyl-2-(4-nitrophenyl)propanenitrile” is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 and is also known as α-Methyl-4-nitrophenylacetonitrile .

Synthesis Analysis

The synthesis of “2-Methyl-2-(4-nitrophenyl)propanenitrile” involves the reaction of 4-Nitrophenyl acetonitrile with tetrabutylammonium bromide and methyl iodide in CH2Cl2, added to NaOH in water . The reaction mixture is stirred for 20 hours at room temperature .Molecular Structure Analysis

The InChI code for “2-Methyl-2-(4-nitrophenyl)propanenitrile” is 1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“2-Methyl-2-(4-nitrophenyl)propanenitrile” is a solid at room temperature . It has a predicted boiling point of 330.6±25.0 °C and a density of 1.178±0.06 g/cm3 at 20 ºC 760 Torr .科学的研究の応用

Crystallographic Analysis

Research on the crystal structure of 2-Methyl-2-(4-nitrophenyl)propanenitrile derivatives has been a focal point in understanding their physical and chemical properties. A study by Sharma et al. (2014) revealed the crystal structure of 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and its derivatives through spectral analysis and X-ray diffraction studies. The research highlighted the importance of the dihedral angles between different phenyl rings in these compounds and the specific hydrogen bonding patterns that contribute to their stability (Sharma et al., 2014).

Synthesis and Chemical Reactions

2-Methyl-2-(4-nitrophenyl)propanenitrile serves as a precursor in various chemical synthesis processes. Sedlák et al. (2005) explored its use in synthesizing substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, demonstrating its versatility in organic synthesis. The reaction pathways, characterization, and structural verification of these compounds through X-ray diffraction and spectroscopic methods shed light on the compound's utility in creating complex organic molecules (Sedlák et al., 2005).

Antimicrobial and Anticancer Properties

There's a growing interest in the antimicrobial and anticancer properties of 2-Methyl-2-(4-nitrophenyl)propanenitrile derivatives. Desai et al. (2017) synthesized and characterized a series of these derivatives, demonstrating potent antimicrobial activity against a variety of microorganisms. The study also touched on the cytotoxicity of these compounds against certain cancer cell lines, indicating their potential in medical research (Desai et al., 2017).

Material Science and Sensing Applications

In material science, the compound's derivatives have been utilized for their unique properties. For example, research by Ceyhan et al. (2006) explored the synthesis, characterization, conduction, and gas sensing properties of novel multinuclear metallophthalocyanines derived from 2-Methyl-2-(4-nitrophenyl)propanenitrile. These materials exhibited interesting electronic properties and potential applications in gas sensing technologies (Ceyhan et al., 2006).

Heterocyclic Synthesis

Drabina and Sedlák (2012) reviewed the application of 2-amino-2-alkyl(aryl)propanenitriles, closely related to 2-Methyl-2-(4-nitrophenyl)propanenitrile, as precursors in synthesizing heterocyclic systems. The review emphasized the compound's role in creating imidazole derivatives, oxazoles, isothiazoles, and other heterocycles, highlighting its significance in pharmaceutical and agrochemical industries (Drabina & Sedlák, 2012).

Safety and Hazards

将来の方向性

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function .

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, have been noted .

特性

IUPAC Name |

2-methyl-2-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVURMRLCAFELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356414 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-nitrophenyl)propanenitrile | |

CAS RN |

71825-51-9 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)

![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)

![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)

![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)